2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorodispirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers for the introduction of the Fmoc group and large-scale reactors for the formation of the difluorodispirodecane core. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and bases like NaH or LDA. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group in peptide synthesis, preventing unwanted side reactions. The difluorodispirodecane core provides structural stability and rigidity, making it an ideal scaffold for various applications. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid apart from similar compounds is its unique difluorodispirodecane core, which imparts distinct structural and chemical properties. This core enhances the compound’s stability and rigidity, making it particularly useful in applications requiring robust molecular scaffolds.
Properties
Molecular Formula |
C26H25F2NO4 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C26H25F2NO4/c27-26(28)14-24(15-26)10-23(11-24)12-25(13-23,21(30)31)29-22(32)33-9-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,29,32)(H,30,31) |
InChI Key |
SXBMAADKGCKHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.